molecular formula C22H15NO6 B2927137 N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide CAS No. 886185-23-5

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide

Cat. No.: B2927137
CAS No.: 886185-23-5
M. Wt: 389.363
InChI Key: VBFZIWLDDBCUNY-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at the 3-position with a 2,3-dihydro-1,4-benzodioxine-6-carbonyl group and at the 2-position with a furan-2-carboxamide moiety. The furan carboxamide group may enhance solubility or target engagement through hydrogen bonding, as seen in analogous compounds .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO6/c24-20(13-7-8-16-18(12-13)28-11-10-27-16)21-19(14-4-1-2-5-15(14)29-21)23-22(25)17-6-3-9-26-17/h1-9,12H,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFZIWLDDBCUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H11NO4C_{13}H_{11}NO_4, with a molecular weight of approximately 245.23 g/mol. The structure features a complex arrangement involving a benzofuran moiety and a benzodioxin core, which are known for their biological activities.

Biological Activity Overview

Research indicates that compounds containing the 2,3-dihydro-1,4-benzodioxin structure exhibit various biological activities, including:

  • Anti-inflammatory Effects : Compounds with similar structures have shown significant anti-inflammatory properties. For instance, derivatives of 1,4-benzodioxane have been linked to the inhibition of inflammatory pathways and cytokine production .
  • Anticancer Potential : The benzodioxane moiety is present in several anticancer agents. Studies suggest that modifications to this structure can enhance cytotoxicity against cancer cell lines .
  • Neuroprotective Effects : Some studies have indicated that benzodioxane derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeCompound ExampleObserved EffectReference
Anti-inflammatory2,3-Dihydro-1,4-benzodioxinInhibition of cytokine release
AnticancerCCT251236Growth inhibition in ovarian carcinoma models
NeuroprotectionVariousProtection against neuronal cell death

Case Study: Anti-inflammatory Activity

A study by Vazquez et al. demonstrated that a specific 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent exhibited notable anti-inflammatory activity. The results indicated that the position of substituents on the benzodioxane ring significantly influenced the efficacy of the compound in reducing inflammation .

Case Study: Anticancer Activity

Another investigation focused on the compound CCT251236, which incorporates the benzodioxane structure. This compound was shown to inhibit the HSF1 pathway, leading to growth inhibition in human ovarian carcinoma xenograft models. This highlights the potential of benzodioxane derivatives as therapeutic agents in oncology .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes involved in inflammatory responses and cancer progression.
  • Receptor Interaction : The compound may interact with specific receptors or proteins that mediate cellular responses to stress and inflammation.

Comparison with Similar Compounds

Thiazolidinone-Based Analogues

Example Compound : N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide ()

  • Structural Differences: Replaces the benzodioxine-benzofuran system with a 4-oxothiazolidinone and chromene group.
  • Key Features: Strong N–H⋯O and weak C–H⋯O hydrogen bonds stabilize the crystal lattice . Dihedral angles between chromene and furan/thiazolidinone groups (89.4° and 78.5°) suggest conformational rigidity compared to the target compound’s benzodioxine-benzofuran core .

Quinoline-Pyrimidine Hybrids

Example Compound: N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide ()

  • Structural Differences: Incorporates a quinoline-pyrimidine scaffold with tetrahydrofuran-3-yl-oxy and piperidine groups.
  • Key Features :
    • Higher molecular weight (MS: 581 vs. ~410 for the target compound) may affect permeability .
    • The tetrahydrofuran-3-yl-oxy group introduces stereochemical complexity absent in the target compound’s benzodioxine moiety .
  • Implications: Enhanced hydrogen bonding via cyano and carboxamide groups could improve target affinity but increase metabolic instability .

Dihydropyridine Derivatives

Example Compounds : AZ331 and AZ257 ()

  • Structural Differences : Replace benzofuran with dihydropyridine cores and include thioether linkages.
  • Key Features :
    • Substituents like 4-methoxyphenyl or 4-bromophenyl in AZ257/AZ331 enhance lipophilicity compared to the target compound’s benzodioxine .
    • The 1,4-dihydropyridine ring may confer redox activity, unlike the target compound’s aromatic systems .
  • Implications: Potential for calcium channel modulation, diverging from the target compound’s likely kinase/GPCR targets .

Data Table: Structural and Functional Comparison

Compound Class Molecular Formula Key Substituents Molecular Weight Notable Features Reference
Target Compound C21H16NO6 Benzodioxine-carbonyl, benzofuran ~386.36 Planar aromatic core, hydrogen bonding
Thiazolidinone Analogue C21H16N2O5S Chromene, thiazolidinone 408.42 Conformational rigidity, π-π stacking
Quinoline-Pyrimidine Hybrid C29H25N7O5 Quinoline, tetrahydrofuran-3-yl-oxy 581.55 High MW, stereochemical complexity
Dihydropyridine (AZ257) C23H19BrN2O3S 4-Bromophenyl, thioether 507.43 Lipophilic, redox-active core

Research Findings and Implications

  • Solubility and Bioavailability: The target compound’s benzodioxine and furan carboxamide groups likely improve aqueous solubility over thiazolidinone or dihydropyridine analogues, which rely on bulky aromatic substituents .
  • Target Selectivity: Quinoline-pyrimidine hybrids () may exhibit broader kinase inhibition due to their extended planar systems, whereas the target compound’s benzofuran could favor selective GPCR binding .
  • Metabolic Stability: The absence of redox-sensitive dihydropyridine or sterically hindered tetrahydrofuran groups in the target compound suggests longer half-life compared to AZ257 or quinoline hybrids .

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